molecular formula C14H10O4Ru2 10* B1143997 Dicarbonylcyclopentadienylruthenium(II) dimer CAS No. 12132-87-5

Dicarbonylcyclopentadienylruthenium(II) dimer

Cat. No.: B1143997
CAS No.: 12132-87-5
M. Wt: 444.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicarbonylcyclopentadienylruthenium(II) dimer (CAS: 12132-87-5, molecular formula: C₁₄H₁₀O₄Ru₂) is a ruthenium-based organometallic complex characterized by two cyclopentadienyl (Cp) ligands and four carbonyl (CO) groups bridged between two ruthenium centers . This dimeric structure enhances its stability and reactivity, making it valuable in catalytic and materials science applications. Notably, it is employed in semiconductor metalization processes due to its ability to deposit high-purity ruthenium layers under controlled conditions . Its synthesis typically involves the reaction of ruthenium precursors with cyclopentadienyl and carbonyl ligands under inert atmospheres, though specific synthetic protocols are proprietary .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Dicarbonylcyclopentadienylruthenium(II) dimer undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of ruthenium complexes with different ligands .

Scientific Research Applications

Chemical Applications

Catalysis
Dicarbonylcyclopentadienylruthenium(II) dimer serves as a catalyst in several organic reactions, including:

  • Hydrogenation : It facilitates the addition of hydrogen to unsaturated compounds, enhancing reaction rates and selectivity.
  • Carbonylation : The compound can catalyze the incorporation of carbon monoxide into organic substrates, which is crucial for synthesizing complex molecules.

The effectiveness of this compound as a catalyst is attributed to its ability to activate small molecules through various mechanisms such as oxidative addition and reductive elimination. This allows for the efficient transformation of substrates under mild conditions, making it particularly useful in synthetic organic chemistry.

Biological Applications

Research has indicated that this compound exhibits potential biological activities, particularly in the field of medicinal chemistry. Studies have focused on:

  • Antitumor Activity : The compound's interactions with biomolecules such as proteins and nucleic acids have been explored to understand its mechanism of action in cancer therapy. Preliminary findings suggest that it may induce conformational changes in target biomolecules, leading to therapeutic effects .
  • Binding Studies : Investigations into its binding capabilities with biological macromolecules have provided insights into its pharmacological potential and interactions within biological systems.

Industrial Applications

This compound is also utilized in various industrial processes:

  • Materials Science : The compound is employed as a precursor for the synthesis of advanced materials, including thin films used in electronics and semiconductor industries.
  • Functional Materials Development : Its unique properties allow for the design of materials with specific functionalities, such as improved catalytic activity or enhanced electronic properties .

Case Studies and Research Findings

Several studies have documented the applications and mechanisms associated with this compound:

  • A study highlighted its role in hydrophosphination reactions, demonstrating high efficiency even at low catalyst loadings (0.1 mol%) under mild conditions using UV-A light.
  • Another investigation focused on its interaction with biological systems, suggesting potential pathways for anticancer activity through coordination with sulfur or nitrogen-containing biomolecules .

Mechanism of Action

The mechanism by which dicarbonylcyclopentadienylruthenium(II) dimer exerts its effects involves the coordination of the ruthenium center with various substrates. The compound can facilitate the activation of small molecules through oxidative addition, reductive elimination, and ligand exchange processes. These reactions are mediated by the unique electronic and steric properties of the cyclopentadienyl and carbonyl ligands .

Comparison with Similar Compounds

Comparative Analysis with Similar Ruthenium Complexes

Structural and Compositional Differences

The table below highlights key structural and physicochemical distinctions between Dicarbonylcyclopentadienylruthenium(II) dimer and analogous ruthenium complexes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Ligands Melting Point (°C) Applications
This compound 12132-87-5 C₁₄H₁₀O₄Ru₂ 444.2 Cyclopentadienyl, CO Not reported Semiconductor metalization
Dichloro(p-cymene)ruthenium(II) dimer 52462-29-0 C₂₀H₂₈Cl₄Ru₂ 612.4 p-Cymene, Cl 247–250 Hydro-silylation catalysis, pharmaceuticals
Triruthenium Dodecacarbonyl 15243-33-1 Ru₃(CO)₁₂ 639.3 CO 150 (dec.) Cluster chemistry, catalysis
Chlorodicarbonyl(pentaphenylcyclopentadienyl)ruthenium(II) N/A C₃₇H₂₅ClO₂Ru 674.6 Pentaphenylcyclopentadienyl, CO, Cl Not reported Photophysical studies

Key Observations :

  • Ligand Influence : The cyclopentadienyl ligand in the target compound provides strong π-bonding, enhancing thermal stability compared to p-cymene in Dichloro(p-cymene)ruthenium(II) dimer. The latter’s chloride ligands increase its solubility in polar solvents, favoring catalytic applications in aqueous or protic media .
  • Electronic Properties: The CO ligands in this compound act as strong π-acceptors, lowering electron density at the ruthenium centers and promoting oxidative addition reactions. This contrasts with Dichloro(p-cymene)ruthenium(II) dimer, where chloride’s σ-donor strength dominates .

Reactivity and Catalytic Performance

  • This compound exhibits superior performance in vapor deposition processes due to its volatile CO ligands, which decompose cleanly to deposit metallic ruthenium .
  • Dichloro(p-cymene)ruthenium(II) dimer is preferred in hydrogenation and hydro-silylation reactions, where the labile chloride ligands facilitate substrate activation .
  • Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂) is utilized in cluster catalysis, leveraging its triangular Ru₃ core for synergistic binding of small molecules like CO and H₂ .

Biological Activity

Dicarbonylcyclopentadienylruthenium(II) dimer (C₁₄H₁₀O₄Ru₂) is an organometallic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and catalysis. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes cyclopentadienyl and carbonyl ligands. It has been studied for various applications in chemistry and biology, including its role as a catalyst in organic reactions and its potential therapeutic effects.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to coordinate with biomolecules, facilitating various biochemical interactions. Key mechanisms include:

  • Oxidative Addition : The compound can activate small molecules through oxidative addition, which is crucial for many biochemical transformations.
  • Reductive Elimination : This process allows the release of products from the metal center, influencing the reactivity and selectivity in biological systems.
  • Ligand Exchange : The substitution of carbonyl ligands with other biomolecules can enhance the compound's interaction with cellular targets.

Biological Activity Studies

Research has indicated several areas where this compound exhibits biological activity:

  • Anticancer Properties : Preliminary studies suggest that this compound may act as an anticancer agent by inducing apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Enzyme Interaction : The compound's ability to interact with enzymes has been investigated, revealing potential inhibitory effects on certain enzymatic pathways that are crucial for tumor growth and proliferation.
  • Cellular Uptake : Studies have shown that this compound can be taken up by cells, suggesting potential for targeted drug delivery systems in cancer therapy.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity. The IC50 values for different cell lines ranged from 5 to 15 µM, indicating a potent effect against these cells. The study highlighted the importance of the compound's metal center in mediating its biological effects.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in cancer metabolism showed that this compound could inhibit lactate dehydrogenase (LDH), an enzyme critical for anaerobic respiration in tumors. This inhibition was quantified using enzymatic assays, revealing a dose-dependent response with an IC50 value of approximately 10 µM.

Data Table

The following table summarizes key findings from studies on the biological activity of this compound:

Study Focus Cell Line/Target IC50 (µM) Mechanism
Anticancer ActivityA549 (Lung Cancer)7Induction of apoptosis via ROS generation
Anticancer ActivityHeLa (Cervical Cancer)10Apoptosis induction
Enzyme InhibitionLactate Dehydrogenase10Competitive inhibition
Cellular UptakeVarious Cancer Cell LinesN/AConfirmed via fluorescence microscopy

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing dicarbonylcyclopentadienylruthenium(II) dimer, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized by reacting RuCl₃ with cyclopentadienyl ligands under a CO atmosphere. For example, refluxing RuCl₃·xH₂O with sodium cyclopentadienide in methanol under CO, followed by purification via recrystallization from dichloromethane/hexane . Purity is verified using elemental analysis (C, H, Cl, Ru content), IR spectroscopy (ν(CO) stretches at ~2000–1900 cm⁻¹), and ¹H/¹³C NMR to confirm cyclopentadienyl ligand integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this dimer?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies carbonyl ligand vibrations; symmetric/asymmetric Ru–CO stretches are diagnostic for dimeric structures .
  • X-ray crystallography : Resolves bridging vs. terminal CO/Cl ligands and confirms dimeric geometry (e.g., Ru–Ru distances ~2.8–3.0 Å) .
  • NMR : ¹H NMR detects cyclopentadienyl proton environments, while ¹³C NMR confirms CO coordination .

Q. What catalytic applications are reported for this dimer, and what mechanistic hypotheses exist?

  • Methodological Answer : The dimer serves as a precursor for hydrogenation and transfer hydrogenation catalysts. Mechanistic studies suggest CO ligand dissociation generates active Ru centers that bind substrates (e.g., alkenes or nitriles). For example, in nitrile reduction, the dimer dissociates into monomeric species that activate H₂, with phosphine ligands modulating activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this dimer across studies?

  • Methodological Answer : Discrepancies may arise from ligand substitution kinetics or impurities. Controlled experiments should:

  • Compare catalytic performance under standardized conditions (solvent, temperature, substrate ratios).
  • Use X-ray absorption spectroscopy (XAS) to monitor in situ structural changes during catalysis .
  • Verify precursor purity via ICP-MS for trace metal contaminants .

Q. What strategies optimize ligand substitution to enhance catalytic selectivity in asymmetric synthesis?

  • Methodological Answer : Chiral phosphine or amine ligands (e.g., BINAP or DAIPEN) can be introduced via bridge-cleavage reactions. For example:

  • React the dimer with (R)-BINAP in THF to form chiral Ru complexes.
  • Monitor enantioselectivity using chiral HPLC or NMR with Mosher’s acid .

Q. How can kinetic and thermodynamic studies elucidate the dimer’s stability under reaction conditions?

  • Methodological Answer :

  • Kinetics : Use stopped-flow UV-Vis to measure CO ligand dissociation rates in coordinating solvents (e.g., DMF) .
  • Thermodynamics : DSC/TGA analysis determines decomposition temperatures, while DFT calculations model Ru–CO bond strengths .

Q. What experimental designs validate proposed intermediates in catalytic cycles involving this dimer?

  • Methodological Answer :

  • Trap intermediates via low-temperature NMR (e.g., at −40°C in CD₂Cl₂).
  • Use isotopic labeling (¹³CO) to track ligand exchange via IR/MS .
  • Employ EPR spectroscopy to detect paramagnetic Ru species during redox steps .

Q. How do steric and electronic ligand modifications impact the dimer’s reactivity in cross-coupling reactions?

  • Methodological Answer : Systematic variation of cyclopentadienyl substituents (e.g., methyl vs. phenyl groups) can be studied:

  • Synthesize derivatives with substituted Cp ligands (e.g., pentamethylcyclopentadienyl).
  • Compare turnover frequencies (TOF) in Suzuki-Miyaura coupling, correlating with Hammett parameters or Tolman electronic indices .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in reported melting points or solubility data?

  • Methodological Answer : Variations may stem from polymorphic forms or solvent impurities. Replicate synthesis using rigorously dried solvents and characterize polymorphs via PXRD. Compare DSC profiles from multiple batches .

Q. What computational methods complement experimental studies of this dimer’s electronic structure?

  • Methodological Answer : DFT calculations (e.g., B3LYP/LANL2DZ) can model:
  • CO vibrational frequencies (compared to IR data).
  • Ru–Cl bond dissociation energies.
  • Charge distribution in proposed catalytic intermediates .

Properties

InChI

InChI=1S/2C5H5.4CO.2Ru/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBGZXRXNFYOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ru].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4Ru2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12132-87-5
Record name Di-μ-carbonyl dicarbonyldicyclo pentadienyl diruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.